REACTION_SMILES
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[Br:57][CH2:58][CH2:59][CH2:60][OH:61].[CH2:62]([Cl:63])[Cl:64].[F:13][c:14]1[c:15]2[cH:16][c:17]([CH3:37])[nH:18][c:19]2[cH:20][cH:21][c:22]1[O:23][c:24]1[n:25][cH:26][n:27][c:28]2[cH:29][c:30]([OH:36])[c:31]([O:34][CH3:35])[cH:32][c:33]12.[O:1]=[C:2]([O:3][CH2:4][CH3:5])[N:6]=[N:7][C:8]([O:9][CH2:10][CH3:11])=[O:12].[c:38]1([P:39]([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[c:46]2[cH:47][cH:48][cH:49][cH:50][cH:51]2)[cH:52][cH:53][cH:54][cH:55][cH:56]1>>[F:13][c:14]1[c:15]2[cH:16][c:17]([CH3:37])[nH:18][c:19]2[cH:20][cH:21][c:22]1[O:23][c:24]1[n:25][cH:26][n:27][c:28]2[cH:29][c:30]([O:36][CH2:60][CH2:59][CH2:58][Br:57])[c:31]([O:34][CH3:35])[cH:32][c:33]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1O
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1cc2c(Oc3ccc4[nH]c(C)cc4c3F)ncnc2cc1OCCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |